molecular formula C19H21N3O3 B2360617 methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448125-30-1

methyl 7-(3-(o-tolyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2360617
CAS RN: 1448125-30-1
M. Wt: 339.395
InChI Key: FODWWMRHRBYGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) . Tolyl groups are aryl groups commonly found in the structure of diverse chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group is an aryl group, which is a type of organic compound with a planar, cyclic structure .


Chemical Reactions Analysis

Tolyl groups are considered nonpolar and hydrophobic groups . They are often used in nucleophilic substitutions, where they serve as excellent leaving groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. Tolyl groups are generally nonpolar and hydrophobic .

Scientific Research Applications

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of a tolyl group, it could be of interest in the development of new organic compounds .

properties

IUPAC Name

methyl 7-[(2-methylphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-5-3-4-6-17(13)21-18(23)20-16-8-7-14-9-10-22(19(24)25-2)12-15(14)11-16/h3-8,11H,9-10,12H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODWWMRHRBYGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.